molecular formula C10H14O2 B14698684 2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- CAS No. 25448-66-2

2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)-

Katalognummer: B14698684
CAS-Nummer: 25448-66-2
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: XTUXFHPUXDXBKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- is an organic compound that belongs to the class of lactones It is characterized by a six-membered ring containing an oxygen atom and a ketone group, with a pentynyl side chain attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of 2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product from reaction by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pentynyl side chain can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-: Similar structure but with a pentenyl side chain instead of a pentynyl group.

    2H-Pyran-2-one, tetrahydro-6-pentyl-: Similar structure with a pentyl side chain.

Uniqueness

2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- is unique due to the presence of the pentynyl side chain, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

25448-66-2

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

6-pent-2-ynyloxan-2-one

InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2,5-8H2,1H3

InChI-Schlüssel

XTUXFHPUXDXBKV-UHFFFAOYSA-N

Kanonische SMILES

CCC#CCC1CCCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.